4-[(E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl]phenyl 4-methoxybenzoate
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Overview
Description
4-[(E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl]phenyl 4-methoxybenzoate is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
The synthesis of 4-[(E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl]phenyl 4-methoxybenzoate typically involves the condensation reaction between an aldehyde and an amine. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like acetic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
4-[(E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl]phenyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Scientific Research Applications
4-[(E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl]phenyl 4-methoxybenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate biological pathways and molecular targets.
Mechanism of Action
The mechanism of action of 4-[(E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl]phenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 4-[(E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl]phenyl 4-methoxybenzoate include other Schiff bases and derivatives of benzoic acid. These compounds share similar structural features but may differ in their reactivity and applications. For example, ethyl 4-[(E)-({benzyl[4-(ethoxycarbonyl)phenyl]amino}methylene)amino]benzoate is a related compound with similar chemical properties but different biological activities .
Properties
Molecular Formula |
C24H21NO5 |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
ethyl 4-[[4-(4-methoxybenzoyl)oxyphenyl]methylideneamino]benzoate |
InChI |
InChI=1S/C24H21NO5/c1-3-29-23(26)18-6-10-20(11-7-18)25-16-17-4-12-22(13-5-17)30-24(27)19-8-14-21(28-2)15-9-19/h4-16H,3H2,1-2H3 |
InChI Key |
YRBMQPSGIRRSOU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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